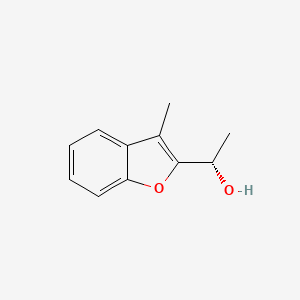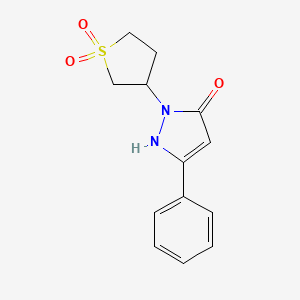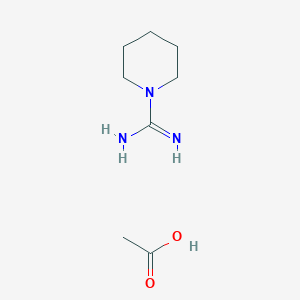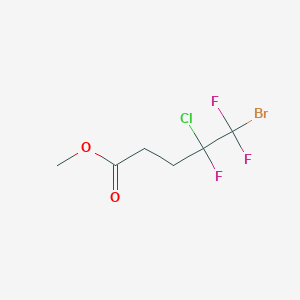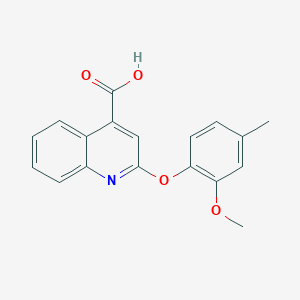
2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid
Übersicht
Beschreibung
“2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C18H15NO4 . It is a type of quinoline, which is a class of heterocyclic compounds that are widely used in medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives, including “2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid”, often involves reactions such as the Doebner reaction, which is the chemical reaction of an aniline with an aldehyde and pyruvic acid to form quinoline-4-carboxylic acids . Other methods include microwave irradiation from isatin and acetophenones under Pfitzinger reaction conditions .
Molecular Structure Analysis
The molecular structure of “2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid” consists of a quinoline core, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . In the crystal form of a similar compound, molecules are linked via O—HÁ Á Á.N hydrogen bonds, forming chains propagating along the b-axis direction .
Chemical Reactions Analysis
Quinoline and its derivatives, including “2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid”, participate in both electrophilic and nucleophilic substitution reactions . Aniline derivatives possessing electron-donating groups are needed for the synthesis of 2-methylquinoline-4-carboxilic acid derivatives in ethanol .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
- Synthesis and Antimicrobial Activity : A study by Agui et al. (1977) involved the synthesis of novel quinoline derivatives, including compounds related to "2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid". These compounds displayed significant antimicrobial activity against gram-negative microorganisms and Staphylococcus aureus, highlighting their potential in antimicrobial applications (Agui et al., 1977).
Chemical Synthesis and Structural Analysis
- Synthesis of Quinoline Derivatives : Kumar et al. (2021) discussed the synthesis of quinoline derivatives, including methods for creating compounds similar to "2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid". These methods are crucial for exploring the chemical properties and potential applications of such compounds (Kumar & Kumar, 2021).
- Decarboxylation and Derivative Formation : Research by Jackson and Bowlus (1980) focused on the decarboxylation of quinoline derivatives, a process relevant to understanding the chemical behavior of "2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid" (Jackson & Bowlus, 1980).
Applications in Molecular Structure and Properties
- Cd(II) Complexes Synthesis : A study by Lei et al. (2014) on the synthesis of Cd(II) complexes using carboxyl functionalized quinoline derivatives, including those similar to "2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid", provides insights into the structural and fluorescent properties of these complexes (Lei et al., 2014).
Biochemical and Spectroscopic Probing
- Indo-1 and Quin-2 as Spectroscopic Probes : Jefferson et al. (1990) characterized indo-1 and quin-2, related to quinoline derivatives, as spectroscopic probes for Zn2+-protein interactions. This study provides insights into the potential of "2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid" in spectroscopic bioanalysis (Jefferson et al., 1990).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-methoxy-4-methylphenoxy)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-11-7-8-15(16(9-11)22-2)23-17-10-13(18(20)21)12-5-3-4-6-14(12)19-17/h3-10H,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVBJNVMBSJNBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=NC3=CC=CC=C3C(=C2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



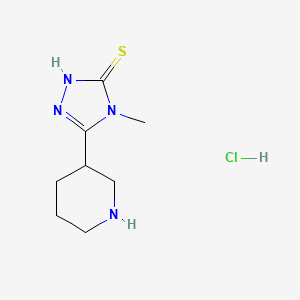
![[(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride](/img/structure/B1421896.png)
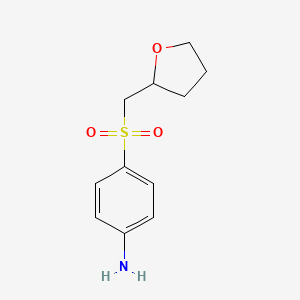
![{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1421899.png)
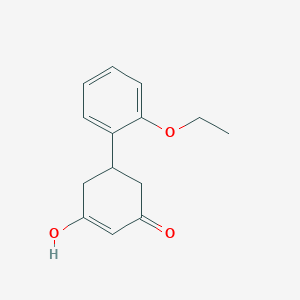
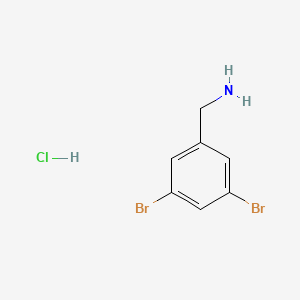
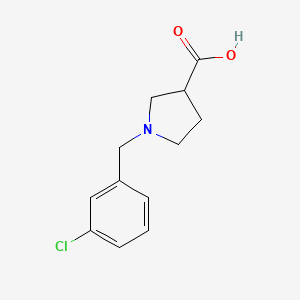
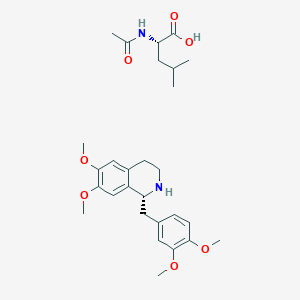
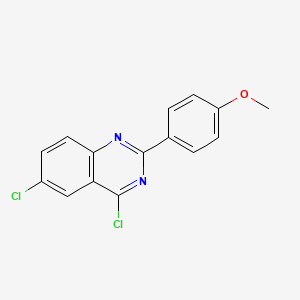
![3-[(1R)-1-hydroxyethyl]benzonitrile](/img/structure/B1421911.png)
